N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Description

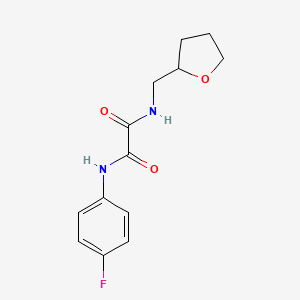

N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is an ethanediamide derivative characterized by a 4-fluorophenyl group and a tetrahydrofuran-2-ylmethyl substituent. Ethanediamides (oxalamides) are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and structural rigidity. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the tetrahydrofuran (THF) group may improve solubility and conformational flexibility.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h3-6,11H,1-2,7-8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUQGQNFJWJNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is a compound with significant potential in various biological applications. Its molecular formula is C13H15FN2O3, and it has a molecular weight of 266.27 g/mol, indicating its relevance in pharmaceutical research and development.

Biological Activity Overview

1. Antimicrobial Properties:

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, Schiff bases and their metal complexes have been shown to possess antibacterial and antifungal properties, which could be extrapolated to this compound due to structural similarities .

2. Cytotoxicity:

Studies on related compounds indicate that modifications in the molecular structure can lead to significant changes in cytotoxic activity. The presence of fluorine in the aromatic ring may enhance the cytotoxic effects against cancer cell lines, as observed in various studies involving fluorinated compounds .

3. Enzyme Inhibition:

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been investigated for their ability to inhibit enzymes linked to diseases such as diabetes and cancer. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups can enhance enzyme inhibition efficacy .

Case Study 1: Antimicrobial Activity

A study conducted on Schiff base complexes derived from various aldehydes demonstrated that modifications at specific positions significantly influenced antimicrobial efficacy. Compounds with similar structural motifs were found effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli, showcasing the potential for this compound in antimicrobial applications .

Case Study 2: Cytotoxic Effects

In vitro studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, fluorinated derivatives have shown enhanced activity against breast cancer cells, suggesting that this compound could similarly exhibit potent cytotoxicity due to its structural characteristics.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Comparisons

The following ethanediamide derivatives share structural motifs with the target compound, enabling analysis of substituent effects:

Key Observations :

- Halogenation : The 4-fluorophenyl group is common across compounds, but additional halogens (e.g., 4-chloro-3-fluorophenyl in ) may enhance steric and electronic interactions with target enzymes.

- Heterocycles vs. Aliphatic Chains : The THF group in the target compound balances flexibility and polarity, contrasting with rigid heterocycles (e.g., thiazolo-triazole in ) or aromatic systems (imidazole in ).

- Substituent Diversity : Methoxy () and sulfanyl () groups influence solubility and binding kinetics, whereas the THF group in the target compound may offer intermediate polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.